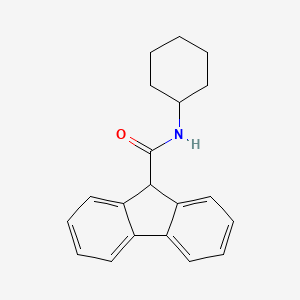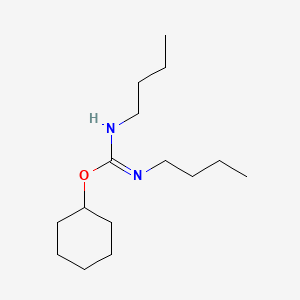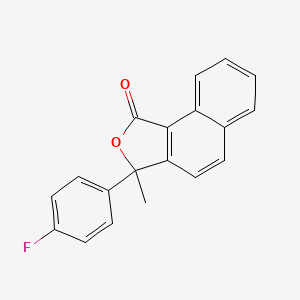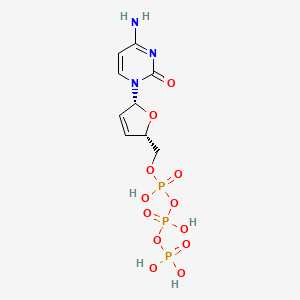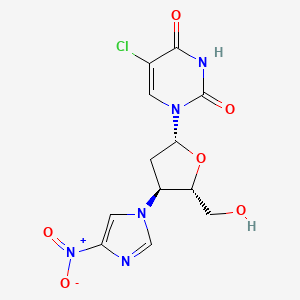
Uridine, 5-chloro-2',3'-dideoxy-3'-(4-nitro-1H-imidazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is a synthetic nucleoside analog. This compound is characterized by the presence of a uridine base modified with a 5-chloro group and a 4-nitro-1H-imidazol-1-yl moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- typically involves multi-step organic synthesis. The process begins with the protection of the hydroxyl groups of uridine, followed by selective chlorination at the 5-position. The 2’,3’-dideoxy modification is achieved through a series of deoxygenation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted uridine derivatives.
Hydrolysis: Breakdown products include uridine and the corresponding imidazole derivative.
Scientific Research Applications
Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in molecular biology.
Medicine: Investigated for its antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- involves its incorporation into nucleic acids, leading to disruption of normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, thereby inhibiting the replication of viruses and the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Uridine, 5-chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)
- Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)-fluoro
Uniqueness
Uridine, 5-chloro-2’,3’-dideoxy-3’-(4-nitro-1H-imidazol-1-yl)- is unique due to its specific combination of modifications, which confer distinct chemical and biological properties. The presence of the 4-nitro-1H-imidazol-1-yl group, in particular, enhances its potential as an antiviral and anticancer agent .
Properties
CAS No. |
132149-52-1 |
|---|---|
Molecular Formula |
C12H12ClN5O6 |
Molecular Weight |
357.71 g/mol |
IUPAC Name |
5-chloro-1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(4-nitroimidazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12ClN5O6/c13-6-2-17(12(21)15-11(6)20)10-1-7(8(4-19)24-10)16-3-9(14-5-16)18(22)23/h2-3,5,7-8,10,19H,1,4H2,(H,15,20,21)/t7-,8+,10+/m0/s1 |
InChI Key |
MOPJAMVVBHXJQG-QXFUBDJGSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)N3C=C(N=C3)[N+](=O)[O-] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)N3C=C(N=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


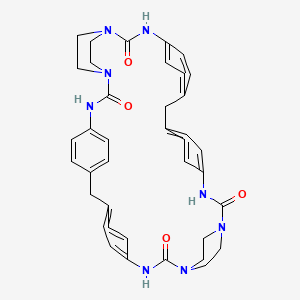
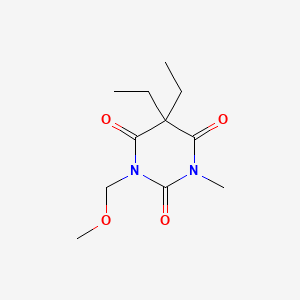
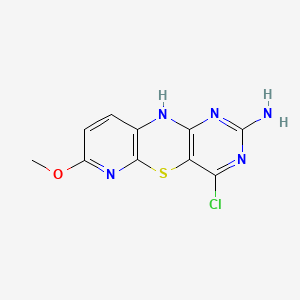

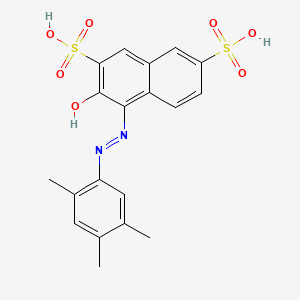
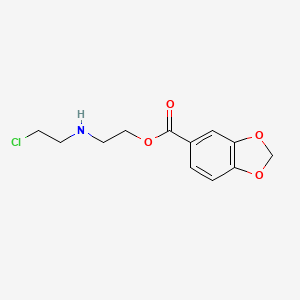
![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)

